3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15578754
Molecular Formula: C19H13BrO3
Molecular Weight: 369.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13BrO3 |
|---|---|
| Molecular Weight | 369.2 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C19H13BrO3/c1-10-11(2)19(21)23-18-8-17-15(7-14(10)18)16(9-22-17)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
| Standard InChI Key | PUTQADLPKURAHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C |
Introduction
3-(4-Bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a heterocyclic organic compound that belongs to the fused furochromene family. This compound features a bromophenyl group attached to the furochromene core, which is further substituted with methyl groups at positions 5 and 6. The molecular structure suggests potential biological activity due to its conjugated aromatic systems and heterocyclic framework.
Structural Characteristics
| Property | Details |
|---|---|
| Chemical Formula | C18H13BrO3 |
| Molecular Weight | 357.20 g/mol |
| Core Structure | Furo[3,2-g]chromen |
| Substituents | - 4-Bromophenyl group - Methyl groups at positions 5 and 6 |
| Functional Groups | - Bromine atom - Lactone group - Aromatic rings |
The compound's structure is characterized by a lactone ring fused with a furan ring and a chromene backbone. The bromophenyl substitution enhances its electron density and may influence its interaction with biological targets.
Synthesis Pathways
The synthesis of 3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. A common approach includes:
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Starting Materials:
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A bromobenzene derivative (e.g., 4-bromobenzaldehyde) as the source of the bromophenyl group.
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Precursors for the furochromene core, such as coumarins or salicylaldehyde derivatives.
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Key Reactions:
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Cyclization reactions to form the furochromene core.
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Electrophilic substitution to introduce bromine at the phenyl ring.
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Methylation at positions 5 and 6 using alkylating agents.
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Conditions:
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Acidic or basic catalysts are often used to facilitate cyclization.
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Organic solvents such as dichloromethane or ethanol are employed for reaction stability.
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Analytical Data
| Analytical Technique | Observed Data |
|---|---|
| IR Spectroscopy | Peaks for C=O (lactone), C=C (aromatic), and C–Br stretching vibrations |
| NMR Spectroscopy | Signals corresponding to methyl groups, aromatic protons, and bromine shifts |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 357 confirming molecular weight |
These techniques confirm the structural integrity of the compound and its functional groups.
Research Applications
The compound's unique structure makes it a candidate for research in:
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Drug Discovery:
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Screening for anticancer or antimicrobial properties.
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Development of enzyme inhibitors targeting specific pathways.
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Material Science:
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Potential use in organic semiconductors due to its conjugated system.
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Synthetic Chemistry:
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A precursor for designing more complex heterocyclic frameworks.
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